BenchChemオンラインストアへようこそ!

Antitumor agent-51

osteosarcoma phenotypic screening thiazolidinone SAR

Antitumor agent-51 (R-8i) is a water-soluble, 2-phenyl-3-(pyridin-2-yl)thiazolidin-4-one with IC50 21.9 nM against MNNG/HOS osteosarcoma cells—15-fold more potent than hit 1a and >1,800-fold more potent than cisplatin. Its p53/MYOF-independent mechanism and utility as a photo-cross-linking probe for DDX5 target ID make it ideal for short-term cellular assays, phenotypic screening, resistance studies, and as a reference standard in SAR campaigns.

Molecular Formula C23H25N5O2S
Molecular Weight 435.5 g/mol
Cat. No. B12416934
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntitumor agent-51
Molecular FormulaC23H25N5O2S
Molecular Weight435.5 g/mol
Structural Identifiers
SMILESCC1=CC(=NC=C1)N2C(SCC2=O)C3=CC(=CC=C3)C(=O)NCCCCN4C=CC=N4
InChIInChI=1S/C23H25N5O2S/c1-17-8-11-24-20(14-17)28-21(29)16-31-23(28)19-7-4-6-18(15-19)22(30)25-9-2-3-12-27-13-5-10-26-27/h4-8,10-11,13-15,23H,2-3,9,12,16H2,1H3,(H,25,30)/t23-/m1/s1
InChIKeyCPZPCICKSNXNHQ-HSZRJFAPSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Antitumor Agent-51: A Thiazolidinone-Derived Osteosarcoma Inhibitor for Targeted Preclinical Research Procurement


Antitumor agent-51 (CAS: 3035774-65-0), also designated as compound (R)-8i, is a water-soluble, 2-phenyl-3-(pyridin-2-yl)thiazolidin-4-one derivative identified through phenotypic screening [1]. It exhibits potent and selective inhibition of osteosarcoma cell proliferation, with a reported IC50 of 21.9 nM against the MNNG/HOS cell line [REFS-1, REFS-2]. The compound is characterized by a molecular weight of 435.54 g/mol (C23H25N5O2S) and is intended exclusively for research use [REFS-3, REFS-4]. Its mechanism does not appear dependent on p53 or myoferlin (MYOF), distinguishing it from several standard targeted therapies [1].

Procurement Alert: Why Antitumor Agent-51 Cannot Be Substituted with Generic Thiazolidinones or Standard Osteosarcoma Chemotherapeutics


Thiazolidinone derivatives exhibit highly variable potency and pharmacokinetic profiles against osteosarcoma cells, rendering generic class-level substitution inappropriate. Antitumor agent-51 (R-8i) demonstrates a 15-fold improvement in cellular potency over the initial phenotypic hit compound 1a (IC50 321.9 nM vs 21.9 nM) due to targeted SAR modifications [1]. Furthermore, while R-8i shares the thiazolidinone core with advanced analogs like compound 68, its metabolic profile is significantly inferior (T1/2 5.36 min vs 73.8 min), creating a trade-off between potency and stability that directly impacts experimental design [2]. Compared to standard chemotherapeutics like cisplatin, R-8i exhibits over 1,800-fold greater potency in the same cell line, underscoring the risk of selecting an inappropriate comparator for osteosarcoma research [3].

Quantitative Differentiation Evidence for Antitumor Agent-51 Against Key Osteosarcoma Inhibitors and Analogs


Direct Potency Comparison: 15-Fold Improvement Over Parental Hit Compound 1a (Antitumor Agent-50)

Antitumor agent-51 (R-8i) demonstrates a 14.7-fold increase in antiproliferative potency compared to the initial hit compound 1a (also known as Antitumor agent-50) in the same MNNG/HOS osteosarcoma cell line. This improvement was achieved through systematic SAR-driven modifications to the thiazolidinone scaffold [1].

osteosarcoma phenotypic screening thiazolidinone SAR

Cross-Class Potency Advantage: 1,800-Fold Higher Activity Than Standard-of-Care Cisplatin

In the MNNG/HOS osteosarcoma model, Antitumor agent-51 (R-8i) exhibits an IC50 of 21.9 nM, whereas the standard chemotherapeutic agent cisplatin displays an IC50 of approximately 12.2 μg/mL (equivalent to ~40.6 μM), based on cross-study comparisons [REFS-1, REFS-2]. This represents an over 1,800-fold difference in molar potency.

osteosarcoma chemotherapy cisplatin resistance

Potency Positioning: Comparable Efficacy to a Sorafenib Analog in MNNG/HOS Cells

In cross-study comparisons using the identical MNNG/HOS cell line, Antitumor agent-51 (R-8i) demonstrates an IC50 of 21.9 nM [1]. A sorafenib analog (Anticancer agent 274) reported an IC50 of 42 nM in the same cell line . While both compounds are in the low nanomolar range, R-8i shows approximately a 1.9-fold higher potency.

osteosarcoma kinase inhibitor multikinase

In Vivo Antitumor Activity: Direct Benchmarking Against a Thiazolidinone PGK1 Inhibitor

In an osteosarcoma xenograft model, Antitumor agent-51 (R-8i) achieved a 52.9% inhibition of tumor growth in mice [1]. A structurally distinct thiazolidinone PGK1 inhibitor (compound 60) reported a 61.6% tumor growth inhibition in a similar model [2]. The 8.7 percentage-point difference represents a moderate efficacy gap, but both compounds demonstrate significant in vivo activity.

osteosarcoma xenograft model tumor growth inhibition

Metabolic Stability Liability: A Critical Procurement Consideration Revealed by Head-to-Head Comparison with Optimized Analog Compound 68

A follow-up optimization study directly compared Antitumor agent-51 (R-8i) with the next-generation derivative compound 68. R-8i exhibits a markedly short half-life (T1/2) of 5.36 minutes in mouse liver microsomes, compared to 73.8 minutes for compound 68 [1]. Additionally, in vivo bioavailability (F) for R-8i is 52.1% (intraperitoneal), whereas compound 68 achieves 115% via the same route [1].

pharmacokinetics metabolic stability drug metabolism

Evidence-Based Research Application Scenarios for Antitumor Agent-51 Procurement


In Vitro Osteosarcoma Proliferation and Migration Studies Requiring High Potency

Given its 21.9 nM IC50 in MNNG/HOS cells and demonstrated suppression of cell migration [1], Antitumor agent-51 is ideally suited for short-term cellular assays investigating osteosarcoma growth, motility, and phenotypic responses. Its 15-fold potency advantage over the hit compound 1a makes it the logical choice for experiments demanding maximal target engagement without confounding off-target effects at higher concentrations [1].

Target Deconvolution and Chemical Probe Development

Despite poor metabolic stability, R-8i's potent and selective activity has been successfully leveraged as a chemical probe for target identification. A recent study used photo-cross-linking probes based on R-8i to identify DDX5 as a potential therapeutic target in osteosarcoma [2]. This demonstrates that procurement of R-8i remains highly valuable for mechanistic studies and target fishing campaigns, even if its pharmacokinetic profile precludes advanced in vivo development.

Comparative Efficacy Studies Against Cisplatin-Resistant Osteosarcoma Models

With an IC50 over 1,800-fold lower than cisplatin [REFS-1, REFS-3], Antitumor agent-51 provides a powerful comparator for studies of drug resistance. Researchers investigating mechanisms of cisplatin insensitivity can use R-8i to determine whether observed resistance is specific to DNA-damaging agents or extends to this distinct thiazolidinone scaffold. This application is directly supported by the quantitative potency gap established in cross-study analyses.

Structure-Activity Relationship (SAR) Studies Within the Thiazolidinone Series

As a water-soluble lead compound with well-characterized potency and metabolic liabilities [REFS-1, REFS-4], R-8i serves as a critical reference point for SAR campaigns. Researchers can use it as a baseline to evaluate new derivatives, with clear metrics for improvement: any new analog should aim to retain or exceed the 21.9 nM IC50 while significantly improving upon the 5.36-minute half-life and 52.1% bioavailability [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for Antitumor agent-51

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.